molecular formula C13H18N2O2 B4806536 N-[2-(morpholin-4-yl)phenyl]propanamide

N-[2-(morpholin-4-yl)phenyl]propanamide

Cat. No.: B4806536
M. Wt: 234.29 g/mol
InChI Key: TZUBSDXUQBKXTP-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)phenyl]propanamide is a chemical compound of interest in biochemical and microbiological research. With a molecular formula of C14H19N2O2 and a molecular weight of 247.32 g/mol, it features a morpholine ring connected to a propanamide group via a phenyl linker. This structure is similar to other compounds studied as modulators of bacterial enzyme activity . Research into similar morpholine-containing compounds has highlighted their potential as tools for investigating the complex signaling networks controlled by the bacterial second messenger cyclic diguanosine monophosphate (c-di-GMP) . Elevated levels of c-di-GMP are known to promote biofilm formation, which contributes to antibiotic tolerance in chronic infections . Therefore, this compound may represent a valuable chemotype for developing chemical genetic tools to dissect c-di-GMP signaling pathways and alter associated phenotypes, such as biofilm-mediated antibiotic resistance . As a small molecule modulator, it provides researchers with a means to probe the function of specific diguanylate cyclase (DGC) enzymes, which are responsible for c-di-GMP synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-13(16)14-11-5-3-4-6-12(11)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUBSDXUQBKXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Propanamide and Morpholine Substructures in Active Chemical Entities

The propanamide and morpholine (B109124) substructures are prevalent in a diverse array of biologically active compounds, each contributing distinct physicochemical properties that are advantageous for molecular recognition and pharmacokinetic profiles.

The propanamide backbone is a common feature in many pharmaceutical agents. ontosight.ai Propanamides are derivatives of propanoic acid and are characterized by an amide functional group. ontosight.ai This structural motif is found in compounds investigated for various pharmacological activities. The amide bond itself is a critical component in numerous biological molecules, including peptides and proteins, and its stability and capacity for hydrogen bonding are key to its utility in drug design. numberanalytics.comnih.gov

The morpholine ring is a heterocyclic motif frequently incorporated into drug candidates to enhance their properties. sci-hub.senih.govbiosynce.com As a saturated heterocycle containing both an ether and a secondary amine functional group, morpholine can improve aqueous solubility, act as a hydrogen bond acceptor, and modulate the lipophilicity of a molecule. sci-hub.se Its presence in a molecule can lead to improved pharmacokinetic properties and metabolic stability. nih.govresearchgate.net The morpholine moiety is a versatile building block in medicinal chemistry and is found in numerous approved drugs. sci-hub.senih.gov

Overview of Amide and Heterocyclic Scaffolds in Drug Discovery Research

The strategic use of amide and heterocyclic scaffolds is a cornerstone of modern drug discovery, enabling the synthesis of vast libraries of compounds with diverse biological activities.

Amide scaffolds are among the most common functional groups found in pharmaceuticals. numberanalytics.comresearchgate.net The amide bond is relatively stable under physiological conditions and can participate in crucial hydrogen bonding interactions with biological targets. numberanalytics.com This ability to mimic the peptide backbone makes amide-containing compounds valuable as enzyme inhibitors and receptor modulators. nih.gov The versatility of amide synthesis allows for the straightforward generation of a wide range of derivatives for structure-activity relationship (SAR) studies. numberanalytics.comresearchgate.net

Heterocyclic scaffolds , which are cyclic compounds containing atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. mdpi.comnih.gov Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov These scaffolds provide a rigid framework for the orientation of functional groups, which is critical for selective binding to biological targets. mdpi.com The introduction of heteroatoms (such as nitrogen and oxygen in the case of morpholine) can significantly influence a molecule's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov The diversity of available heterocyclic systems offers a vast chemical space for the design of novel therapeutic agents. digitellinc.comresearchgate.net

Significance of the Phenylpropanamide Morpholine Framework for Academic Exploration

The phenylpropanamide-morpholine framework, as exemplified by N-[2-(morpholin-4-yl)phenyl]propanamide, presents a compelling scaffold for academic research and drug discovery programs. This framework combines the key attributes of its constituent parts to create a molecule with potential for biological activity and favorable drug-like properties.

The phenyl ring provides a non-polar surface for potential hydrophobic interactions with a biological target. The propanamide linker offers a degree of conformational flexibility while also providing hydrogen bonding capabilities through its amide group. The morpholine (B109124) moiety can enhance aqueous solubility and metabolic stability, and its nitrogen atom can act as a basic center.

The juxtaposition of these three components in a single molecule creates a versatile platform for chemical modification. Researchers can systematically alter each part of the scaffold to explore its impact on biological activity. For instance, substitution on the phenyl ring, modification of the propanamide chain, or replacement of the morpholine with other heterocycles can lead to the identification of compounds with optimized potency and selectivity. This modular nature makes the phenylpropanamide-morpholine framework an attractive starting point for the development of new chemical probes and potential therapeutic agents.

An in-depth examination of the synthetic strategies for this compound reveals a landscape of established and modern chemical reactions. The synthesis of this specific molecule, and its analogues, hinges on the successful formation of a critical amide bond and the introduction of a morpholine moiety onto a phenyl ring system. This article explores the primary methodologies employed for these transformations, focusing on general routes, regioselective considerations, and the synthesis of related derivatives.

Structure Activity Relationships Sar and Rational Design Principles of N 2 Morpholin 4 Yl Phenyl Propanamide Derivatives

Influence of Substituents on the Phenyl Ring on Theoretical Biological Interactions

The phenyl ring of the N-[2-(morpholin-4-yl)phenyl]propanamide scaffold offers a versatile platform for introducing substituents to modulate biological activity. The nature, position, and size of these substituents can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and interaction with target proteins. rsc.org

Theoretical biological interactions are governed by a combination of electronic and steric effects. nih.govresearchgate.net Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase the electron density of the phenyl ring, potentially enhancing π-π stacking or cation-π interactions with aromatic amino acid residues in a receptor binding pocket. Conversely, electron-withdrawing groups (EWGs) such as halogens (e.g., -Cl, -F) or nitro (-NO₂) groups can alter the electronic distribution, creating favorable dipole-dipole or other electrostatic interactions. nih.gov The position of the substituent is also critical; for instance, a para-substituent might interact with a different region of the binding site than a meta- or ortho-substituent.

Steric bulk is another crucial factor. rsc.org Small substituents like fluorine may be well-tolerated, while larger groups could either create beneficial van der Waals interactions if they fit into a specific hydrophobic pocket or cause steric hindrance that prevents optimal binding.

The following table outlines the theoretical impact of various substituents on the phenyl ring based on general SAR principles.

Substituent (X)PositionElectronic EffectSteric EffectTheoretical Influence on Biological Interactions
-H (Unsubstituted)-NeutralMinimalBaseline for comparison of π-stacking and hydrophobic interactions.
-F, -ClParaElectron-withdrawing (Inductive), Weakly deactivatingSmallMay form halogen bonds or favorable dipole interactions; generally well-tolerated sterically. researchgate.net
-CH₃ParaElectron-donating (Hyperconjugation)ModerateCan occupy small hydrophobic pockets and enhance binding through van der Waals forces. nih.gov
-OCH₃ParaElectron-donating (Resonance), Electron-withdrawing (Inductive)ModerateThe oxygen atom can act as a hydrogen bond acceptor, potentially forming a key interaction with the receptor. nih.gov
-CF₃ParaStrongly Electron-withdrawingLargeCan significantly alter the ring's electronics for specific electrostatic interactions and may fit into larger hydrophobic pockets.

Role of the Morpholine (B109124) Ring in Modulating Molecular Recognition and Binding

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their properties. nih.gov In the context of the this compound scaffold, the morpholine moiety serves several critical functions in molecular recognition and binding. nih.govnih.gov

Firstly, the morpholine ring acts as a conformational anchor and a scaffold, positioning the other components of the molecule in a specific spatial orientation for optimal interaction with a biological target. nih.gov Its chair conformation is relatively rigid, which can reduce the entropic penalty upon binding.

Finally, the morpholine ring can contribute to improved pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, which are advantageous for a potential drug candidate. nih.gov The replacement of a more basic piperidine (B6355638) with a morpholine can sometimes reduce off-target effects associated with strong basicity.

Impact of Propanamide Backbone Modifications on Receptor Affinity and Enzyme Inhibition

The propanamide backbone serves as a critical linker between the phenyl and morpholine-bearing phenyl rings. Its length, rigidity, and the chemical nature of the amide bond itself are key determinants of receptor affinity and potential enzyme inhibition. Modifications to this backbone can fine-tune the distance and relative orientation of the two aromatic systems, which is often essential for fitting into a binding site. nih.gov

Chain Length: Altering the length of the alkyl chain can directly impact how well the terminal functional groups align with their respective interaction points in a receptor. Shortening the chain to an acetamide (B32628) (-(C=O)CH₂-) or extending it to a butanamide (-(C=O)(CH₂)₃-) would change the spatial relationship between the key rings. If the distance is suboptimal, affinity may decrease, whereas an optimal length could significantly enhance binding.

Conformational Rigidity: Introducing conformational constraints into the backbone, for example by incorporating a cyclopropane (B1198618) ring, can lock the molecule into a more specific, bioactive conformation. This pre-organization can lead to a significant increase in binding affinity by reducing the entropic cost of binding.

Amide Bond Modification: The amide bond is a crucial hydrogen bonding unit, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group (in secondary amides) acting as a donor. In the this compound scaffold, the amide is tertiary. Replacing the amide with a bioisostere, such as a reverse amide or an ester, would alter the hydrogen bonding pattern and could impact metabolic stability, as amides are susceptible to hydrolysis by amidase enzymes. nih.gov

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a fundamental strategy in drug design used to modify a molecule's physicochemical properties while retaining or improving its biological activity. researchgate.netnih.gov This involves swapping a functional group or fragment with another that has similar steric and electronic features. researchgate.net For the this compound scaffold, several bioisosteric replacements can be considered.

Morpholine Ring Replacements: The morpholine ring can be replaced with other six-membered heterocycles to probe the importance of its specific features. Replacing it with piperazine (B1678402) would introduce an additional basic nitrogen, potentially creating new ionic interactions or altering solubility. Substituting it with thiomorpholine (B91149) would replace the hydrogen-bond-accepting oxygen with a less polar sulfur atom, which could enhance lipophilicity and van der Waals interactions. A simple piperidine ring would remove the hydrogen-bond-accepting oxygen altogether, testing its necessity for activity. baranlab.org

Amide Bond Bioisosteres: The propanamide linker is a prime candidate for bioisosteric replacement to improve metabolic stability or modulate binding. A 1,2,3-triazole ring, for instance, can act as a metabolically robust mimic of an amide bond, maintaining a similar spatial arrangement and offering hydrogen bond accepting capabilities. researchgate.net Esters or ketones could also be considered, though they would significantly alter the electronic and hydrogen-bonding characteristics.

The following table summarizes potential bioisosteric replacements and their likely impact on molecular properties.

Original GroupBioisosteric ReplacementRationale and Potential Impact
MorpholineThiomorpholineIncreases lipophilicity; replaces H-bond acceptor (O) with a non-acceptor (S). baranlab.org Tests the importance of the oxygen atom for hydrogen bonding.
MorpholinePiperazineIntroduces a second, basic nitrogen atom. baranlab.org May form additional ionic interactions or H-bonds; increases polarity.
MorpholinePiperidineRemoves the heteroatom at position 4, increasing lipophilicity and removing a hydrogen bond acceptor. baranlab.org Directly probes the role of the morpholine oxygen.
Propanamide1,2,3-Triazole LinkerActs as a metabolically stable amide mimic. researchgate.net Maintains geometry and provides H-bond acceptors, potentially improving pharmacokinetic profile.
Phenyl RingPyridine (B92270) RingIntroduces a nitrogen atom, which can act as a hydrogen bond acceptor and alters the ring's electronic properties. researchgate.net Can be used to avoid metabolism on the phenyl ring.

Design Strategies for Modulating Theoretical Selectivity Towards Specific Biological Targets

Achieving selectivity for a specific biological target over others is a primary goal of rational drug design. nih.gov For the this compound scaffold, several strategies can be employed to modulate theoretical selectivity. nih.gov

A key approach is to exploit differences in the amino acid composition of the binding sites of different targets. For example, if the desired target has a small, hydrophobic pocket adjacent to the phenyl ring binding site, introducing a complementary substituent like a methyl or ethyl group on the phenyl ring could enhance affinity for that target specifically. If an off-target receptor has a larger, more accommodating pocket, a bulky substituent could be used to create a steric clash in the desired target's binding site while being tolerated by the off-target, or vice-versa.

Selectivity can also be driven by specific electronic or hydrogen-bonding interactions. nih.gov If the target of interest has a unique hydrogen bond donor, a strategically placed acceptor on the scaffold (e.g., a nitrogen atom in a pyridine ring replacing the phenyl ring, or a substituent on the phenyl ring) could drastically increase selective binding.

Investigation of Molecular and Cellular Mechanisms of Action of N 2 Morpholin 4 Yl Phenyl Propanamide and Analogues in Vitro and Preclinical Models

Enzyme Inhibition Studies and Kinetic Analysis (e.g., Carbonic Anhydrase Inhibition)

While the primary sulfonamide group is a classical zinc-binding motif for inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes, the inhibitory potential of other scaffolds, including N-substituted amides, has been an area of investigation. scirp.orgnih.gov CAs catalyze the reversible hydration of carbon dioxide and are implicated in numerous physiological and pathological processes. scirp.org Inhibition is typically achieved when a molecule's zinc-binding group displaces the zinc-bound water/hydroxide ion in the enzyme's active site. scirp.org

Although direct kinetic data for N-[2-(morpholin-4-yl)phenyl]propanamide as a carbonic anhydrase inhibitor is not extensively documented, research into the broader class of N-substituted benzamides has identified inhibitory activity against other zinc-dependent enzymes, notably histone deacetylases (HDACs). HDACs are crucial regulators of gene expression, and their inhibition is a key strategy in cancer therapy. Studies on a series of N-substituted benzamide (B126) derivatives, designed as analogues of the established HDAC inhibitor Entinostat (MS-275), have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net Molecular docking simulations suggest that these compounds bind to the HDAC active site, where heteroatoms in the amide group can chelate with the catalytic zinc ion, a mechanism analogous to CA inhibition. nih.gov The anti-proliferative efficacy of these compounds underscores the potential of the N-substituted benzamide scaffold for enzyme inhibition.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀) of Selected N-Substituted Benzamide HDAC Inhibitors

This table is representative of data for the general class of N-substituted benzamides and does not represent this compound itself.

Compound MCF-7 (μM) A549 (μM) K562 (μM) MDA-MB-231 (μM)
MS-275 (Entinostat) 2.13 4.35 1.12 3.48
Derivative 1 1.54 3.12 0.98 2.56
Derivative 2 3.01 5.67 1.45 4.12

Data derived from studies on N-substituted benzamide derivatives demonstrating HDAC inhibition. nih.govresearchgate.net

Receptor Binding Assays and Characterization of Agonist/Antagonist Properties (e.g., Opioid Receptors, Muscarinic Receptors, TRPV1)

The N-phenylpropanamide scaffold is a core structural feature in a variety of receptor ligands, particularly those targeting the central nervous system. sci-hub.se

Opioid Receptors: A substantial body of research has established N-phenylpropanamide derivatives as potent and selective agonists for opioid receptors, particularly the mu-opioid receptor (μOR). sci-hub.se This class of compounds includes the highly potent analgesic fentanyl and its analogues. Receptor binding assays using radioligands confirm that these compounds exhibit high affinity for the μOR. For example, stereoisomers of ohmefentanyl, an N-phenylpropanamide derivative, demonstrate high affinity and selectivity for the mu-opioid receptor, consistent with their potent analgesic effects. sci-hub.se This indicates that the N-phenylpropanamide structure is a key pharmacophore for μOR agonism.

Muscarinic and Nicotinic Receptors: The interaction of this compound class with cholinergic receptors is less defined. While some predictive studies suggest muscarinic acetylcholine (B1216132) receptors as a potential target, experimental binding data for this compound analogues are limited. However, related anticonvulsant compounds based on an α-substituted amide pharmacophore have been shown to bind to and inhibit the function of neuronal nicotinic acetylcholine receptors.

TRPV1 Receptors: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation. While direct evidence linking this compound to TRPV1 is scarce, other structurally related fatty acid amides, such as oleamide, are known to activate the TRPV1 vanilloid receptor, suggesting that the amide scaffold could potentially interact with this class of ion channels.

Table 2: Receptor Binding Affinities of Representative N-Phenylpropanamide Analogues

Compound (Analogue) Receptor Target Binding Affinity (IC₅₀/Kᵢ) Activity
Fentanyl Mu-Opioid ~1.1 nM (IC₅₀) Agonist
Sufentanil Mu-Opioid ~0.40 nM (IC₅₀) Agonist
Carfentanil Mu-Opioid ~0.03 nM (IC₅₀) Agonist
Ohmefentanyl Isomer Mu-Opioid High Affinity (Kᵢ ratio >22,000) Agonist

Data derived from studies on fentanyl and ohmefentanyl analogues. sci-hub.se

Modulation of Intracellular Signaling Pathways (e.g., Induction of Apoptosis, Cell Cycle Perturbation in Cell Lines)

Analogues of this compound, specifically N-substituted benzamides, have been shown to exert potent anti-proliferative effects on cancer cells by modulating key intracellular signaling pathways that control cell survival and division.

Induction of Apoptosis: Research using declopramide (B1670142), a closely related N-substituted benzamide, has elucidated a distinct mechanism for inducing programmed cell death (apoptosis). In pre-B cell lines and human promyelocytic cancer cells, declopramide triggers the intrinsic apoptosis pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9. Subsequent activation of effector caspases, such as caspase-3, executes the final stages of cell death. Notably, this apoptotic mechanism was found to be independent of the p53 tumor suppressor protein, as the effects were observed in p53-deficient cell lines.

Cell Cycle Perturbation: Prior to the onset of apoptosis, these N-substituted benzamide compounds induce a significant perturbation of the cell cycle. Specifically, cells treated with declopramide accumulate in the G2/M phase, indicating a block in the transition from the G2 phase to mitosis. This cell cycle arrest occurs even in the presence of caspase inhibitors, suggesting it is an upstream event that precedes the activation of the apoptotic cascade. Similar to the induction of apoptosis, the G2/M block is also p53-independent.

Table 3: Effects of N-Substituted Benzamide Analogues on Cellular Pathways

Cellular Process Key Molecular Event p53-Dependence
Apoptosis Cytochrome c Release Independent
Caspase-9 Activation Independent
Cell Cycle G2/M Phase Arrest Independent

Data derived from mechanistic studies of declopramide.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

The ability of a compound to exert an effect on intracellular targets is contingent upon its capacity to cross the cell membrane. In vitro studies evaluating N-substituted benzamide and phenylpropanamide derivatives against various cancer cell lines and microbes have consistently demonstrated biological activity, such as cytotoxicity and antifungal effects, which presupposes cellular entry. scirp.org

The specific mechanisms of uptake for this compound have not been fully detailed. However, many of these derivatives are hydrophobic in nature, suggesting that passive diffusion across the lipid bilayer of the cell membrane is a probable route of entry. nih.gov

Detailed investigations into cellular uptake and localization typically employ several methodologies:

Fluorescence Microscopy: A fluorescently tagged version of the compound can be synthesized to allow for direct visualization of its uptake and distribution within different cellular compartments (e.g., cytoplasm, nucleus, mitochondria) in living or fixed cells.

Subcellular Fractionation: Cells can be lysed and separated into their major organelles and compartments (e.g., nuclear, mitochondrial, cytosolic fractions). The concentration of the compound in each fraction is then quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Permeability Assays: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cell monolayers are used to predict the passive diffusion and transport of a compound across biological membranes.

These methods are crucial for understanding where a compound accumulates within a cell, which can provide valuable clues about its potential mechanism of action and biological targets.

Target Identification and Validation Methodologies in Preclinical Models

Identifying the specific molecular target(s) responsible for the pharmacological effects of a compound is a critical step in drug development. Target identification and subsequent validation confirm that modulating the target has a causal link to the desired therapeutic outcome. A variety of methodologies are employed in preclinical models for this purpose.

Target Identification:

Computational Approaches: Molecular docking simulations can be used to predict the binding affinity of a compound to the known structures of various proteins. This approach was used for N-substituted benzamide derivatives to identify HDACs as potential targets by modeling their interaction with the enzyme's active site. nih.govresearchgate.net

Genetic Methods: Techniques such as genome-wide RNA interference (RNAi) or CRISPR-Cas9 screens can identify genes whose knockdown or knockout confers resistance or sensitivity to the compound, thereby implicating their protein products as potential targets.

Biochemical and Proteomic Methods: Affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, is a classic approach. This is often coupled with mass spectrometry to identify the bound proteins.

Target Validation: Once a potential target is identified, its role in the compound's mechanism of action must be validated.

Pharmacological Validation: This involves using other known specific inhibitors or activators (tool compounds) of the putative target to see if they replicate or block the effects of the compound under investigation.

Genetic Validation: Modulating the expression of the target gene (e.g., via siRNA-mediated knockdown or CRISPR-based knockout) in cell lines can determine if reducing the amount of the target protein alters the cellular response to the compound.

Animal Model Validation: In preclinical animal models of a disease, demonstrating that the compound's therapeutic effect is lost in animals where the target has been genetically knocked out provides strong evidence for the target's relevance.

These integrated approaches are essential for building a robust case for a specific molecular mechanism of action for novel therapeutic candidates like this compound and its analogues.

Exploration of Biological Activities in Preclinical in Vitro and Relevant in Vivo Models Mechanistic Focus

Anti-proliferative Activity in Various Cancer Cell Lines (e.g., Leukemia, Breast, Colon, Hepatocellular Carcinoma)

No specific studies detailing the anti-proliferative or cytotoxic effects of N-[2-(morpholin-4-yl)phenyl]propanamide on any cancer cell lines, including leukemia, breast, colon, or hepatocellular carcinoma, were found in the reviewed literature. While related structures, such as certain 2-morpholino-4-anilinoquinoline derivatives, have shown anti-proliferative activity against hepatocellular carcinoma (HepG2) cells, these findings cannot be directly attributed to this compound. nih.govrsc.org

Antimicrobial Properties Against Pathogenic Microorganisms (In Vitro Assays)

There is no available data from in vitro assays on the antimicrobial properties of this compound against pathogenic bacteria or fungi. General studies on morpholinophenyl derivatives have indicated potential antibacterial and antifungal activities, but these are not specific to the compound . derpharmachemica.com

Antioxidant Activity and Free Radical Scavenging Properties (In Vitro Assays)

Modulation of Inflammatory Mediators and Pathways (In Vitro Models)

Information regarding the ability of this compound to modulate inflammatory mediators or pathways in in vitro models is not present in the current scientific literature. Although other novel non-steroidal anti-inflammatory compounds have been studied for their effects on cytokines like TNF-alpha and interleukins, no such research has been published for this compound. nih.gov

Mechanistic Studies in Animal Models (e.g., Pain Modulation focusing on specific receptor interactions, not therapeutic efficacy)

No mechanistic studies in animal models investigating the activity of this compound, including its potential interactions with specific receptors involved in pain modulation, could be located. The precursor molecule, 2-Morpholinoaniline, is noted as a building block for creating potential therapeutic agents, but this does not provide data on the final compound's in vivo activities. chemimpex.com

Investigations of Antimalarial or Antiviral Properties of Related Structures (In Vitro)

While there is no data on the antimalarial or antiviral properties of this compound itself, research on related chemical structures containing the morpholine (B109124) or quinoline (B57606) scaffold has shown activity in these areas.

Antimalarial Activity of Related Structures: A number of derivatives containing morpholine have been synthesized and tested for antimalarial activity. For instance, certain 2-guanidino-4-oxoimidazoline derivatives have demonstrated potent antimalarial effects against Plasmodium falciparum and Plasmodium cynomolgi in both in vitro and in vivo models. nih.gov Similarly, a derivative of SKM13 containing a morpholine amide (SAM13-2HCl) showed effective in vitro antimalarial activity against drug-resistant P. falciparum strains. nih.gov Other studies on quinazolinone-2-carboxamide derivatives also identified a novel antimalarial scaffold. researchgate.net

Antiviral Activity of Related Structures: The morpholine moiety is a component of some compounds investigated for antiviral properties. For example, various benzazine derivatives, including quinolines and quinazolines, have been studied for activity against a range of viruses such as HIV, Zika, and human cytomegalovirus. nih.gov Additionally, pentacyclic triterpenoids have been derivatized with amino acids and heterocyclic fragments, including morpholine, to enhance their antiviral activity against viruses like SARS-CoV. nih.gov However, these findings are on structurally distinct molecules and cannot be extrapolated to this compound.

Future Research Directions and Theoretical Translational Potential

Design and Synthesis of Advanced N-[2-(morpholin-4-yl)phenyl]propanamide Analogues

The development of advanced analogues of this compound is a critical step in exploring its structure-activity relationship (SAR) and optimizing its potential as a therapeutic agent. Medicinal chemistry strategies can be employed to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Key strategies for analogue design and synthesis would include:

Modification of the Propanamide Chain: Altering the length and branching of the alkyl chain could influence the compound's interaction with target proteins. Introducing chirality at this position could also lead to stereospecific binding.

Substitution on the Phenyl Ring: The aromatic ring is a prime site for substitution to modulate electronic and steric properties. The introduction of electron-withdrawing or electron-donating groups could impact binding affinity and metabolic stability. mdpi.com

Alteration of the Morpholine (B109124) Ring: The morpholine moiety can be replaced with other heterocyclic systems, such as piperidine (B6355638) or thiomorpholine (B91149), to probe the importance of the heteroatoms for biological activity.

Scaffold Hopping and Fragmentation: More drastic changes could involve replacing the entire phenylpropanamide core with bioisosteric replacements, a technique known as scaffold hopping, to discover novel chemical classes with similar biological activities.

A diverted total synthesis approach would be highly beneficial, allowing for modifications at various stages of the synthesis to create a diverse library of analogues. rsc.org The synthesis of such analogues would likely involve standard amide coupling reactions, such as using a coupling agent like HATU to connect a substituted 1-phenylcyclopropane carboxylic acid with a modified aniline (B41778) derivative. nih.gov

Identification of Novel Biological Targets through High-Throughput Screening and Proteomics

A pivotal aspect of future research will be to identify the biological targets of this compound and its analogues. High-throughput screening (HTS) and proteomics are powerful tools for this purpose. scdiscoveries.comopentrons.comdoccheck.com

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a panel of biological targets. wikipedia.orgdrugtargetreview.com By testing this compound and its synthesized analogues against a diverse range of assays, researchers can identify initial "hits" that show promising activity. scdiscoveries.com These assays can be either target-based, using purified proteins, or cell-based, observing phenotypic changes in cells. nih.gov

Proteomics-Based Target Identification: Chemical proteomics offers an unbiased approach to identify the direct binding partners of a small molecule within a complex biological system. mdpi.com Techniques such as affinity-based pull-down assays and label-free methods can be employed. researchgate.net

Affinity-Based Methods: This involves immobilizing an analogue of this compound with a linker to a solid support. This "bait" is then used to "fish" for its binding partners from cell lysates, which can then be identified by mass spectrometry. researchgate.net

Label-Free Methods: Techniques like the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) rely on the principle that drug binding can alter a protein's stability. researchgate.netacs.orgyoutube.comnih.gov Changes in protein stability in the presence of the compound can be detected and the stabilized proteins identified.

The integration of HTS and proteomics can provide a comprehensive understanding of the compound's mechanism of action and potential off-target effects. harvard.edubiognosys.com

Application of Artificial Intelligence and Machine Learning in Structure-Based Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govstanford.edusciencedaily.comnih.gov These computational tools can be applied to the development of this compound analogues in several ways. researchgate.net

Predictive Modeling: Machine learning algorithms can be trained on existing data of drug-target interactions to predict the biological activity of newly designed analogues. frontiersin.orgnih.govnih.govoup.com This can help prioritize which compounds to synthesize and test, saving time and resources.

Generative AI for De Novo Design: Generative AI models can design entirely new molecules from scratch that are predicted to bind to a specific target with high affinity and selectivity. sciencedaily.comdigitellinc.com By providing the three-dimensional structure of a target protein, these algorithms can generate novel scaffolds that could be more effective than the original this compound.

Structure-Based Virtual Screening: If a biological target is identified, computational docking simulations can be used to predict how different analogues will bind to the target's active site. This can guide the design of modifications to improve binding affinity.

Development of this compound as a Chemical Probe for Biological Pathway Elucidation

A well-characterized small molecule with high potency and selectivity can serve as a valuable chemical probe to investigate biological pathways. nih.govunc.eduresearchgate.netaacrjournals.orgmdpi.com If an analogue of this compound is identified with these properties, it could be used to dissect complex cellular processes. researchgate.netrsc.org

The key principles for developing a chemical probe include:

Potency: The compound should exhibit high affinity for its target, typically in the nanomolar range.

Selectivity: It should have minimal off-target effects to ensure that the observed biological response is due to its interaction with the intended target. unc.edu

Mechanism of Action: A clear understanding of how the probe interacts with its target is essential for interpreting experimental results. unc.edu

By using such a probe, researchers can modulate the activity of a specific protein in cells or even in whole organisms, allowing them to study the downstream effects on signaling pathways and cellular functions. nih.gov This can lead to a deeper understanding of disease mechanisms and the identification of new therapeutic targets. nih.gov

Exploration of Prodrug Strategies and Targeted Delivery Mechanisms (Theoretical Considerations)

To improve the therapeutic potential of this compound analogues, prodrug strategies and targeted delivery mechanisms can be theoretically explored.

Prodrug Strategies: A prodrug is an inactive form of a drug that is converted into its active form in the body. This approach can be used to overcome issues such as poor solubility, low bioavailability, or off-target toxicity. For this compound, a prodrug could be designed by modifying the propanamide nitrogen or the morpholine ring with a cleavable promoiety. This promoiety would be removed by enzymes in the target tissue, releasing the active drug.

Targeted Delivery Mechanisms: Targeted drug delivery aims to increase the concentration of a drug at the site of action while minimizing its exposure to healthy tissues. nih.govnih.govamericanpharmaceuticalreview.comresearchgate.netwikipedia.org This can be achieved by encapsulating the drug in nanoparticles, liposomes, or other carriers that are decorated with targeting ligands. nih.govnih.gov These ligands, such as antibodies or peptides, would bind to specific receptors that are overexpressed on diseased cells, leading to a localized release of the drug. wikipedia.org For instance, if a target receptor on cancer cells is identified, nanoparticles carrying an this compound analogue could be engineered to specifically bind to and be internalized by these cells.

These theoretical considerations provide a roadmap for the future development of this compound-based therapeutics with improved efficacy and safety profiles.

Q & A

What are the key synthetic strategies for N-[2-(morpholin-4-yl)phenyl]propanamide, and how are intermediates characterized?

Basic Research Question
The synthesis typically involves coupling a morpholine-substituted aniline derivative with a propanoyl chloride or activated ester. A common route includes:

Morpholine-functionalized aniline preparation : Reacting 2-aminophenol with morpholine under nucleophilic substitution conditions to form 2-(morpholin-4-yl)aniline .

Amide bond formation : Treating the aniline with propanoyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl .
Intermediate characterization :

  • NMR spectroscopy : Confirms substitution patterns (e.g., morpholine proton signals at δ 3.6–3.8 ppm and amide NH at δ 8.1–8.3 ppm) .
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 293 for C₁₃H₁₆N₂O₂) .

How do researchers ensure structural fidelity and purity of this compound in pharmacological studies?

Basic Research Question
Methodological validation :

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) confirms purity >95% .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., S(5) ring motifs formed via N–H⋯O interactions in analogous compounds) .
  • Elemental analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C 62.0%, H 6.8%, N 9.5%) .

What structural features of this compound influence its biological activity, and how are SAR studies designed?

Advanced Research Question
Key structural determinants :

  • Morpholine ring : Enhances solubility and participates in hydrogen bonding with enzyme active sites (e.g., antimicrobial activity via urease inhibition) .
  • Phenyl-propanamide backbone : Dictates hydrophobic interactions; substituents at the para-position modulate potency .
    SAR study design :
  • Analog synthesis : Systematic variation of morpholine substituents (e.g., methyl, sulfonyl groups) and propanamide chain length .
  • Bioassays : Enzymatic inhibition assays (e.g., urease IC₅₀ determination) paired with molecular docking to correlate activity with steric/electronic parameters .

How can conflicting bioactivity data for morpholine-containing propanamides be resolved?

Advanced Research Question
Case example : While this compound derivatives show antimicrobial activity in some studies , others report null effects. Resolution strategies include:

  • Assay standardization : Control variables like pH, temperature, and enzyme source (e.g., Helicobacter pylori vs. plant urease) .
  • Crystallographic analysis : Compare binding modes in solved protein-ligand structures to identify critical interactions (e.g., morpholine oxygen coordination to metal ions) .
  • Meta-analysis : Aggregate data from multiple studies to isolate substituent-specific trends (e.g., sulfonamide groups enhancing potency over halogens) .

What computational approaches predict the pharmacokinetic behavior of this compound?

Advanced Research Question
Methodology :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox stability and reactive sites .
  • Molecular Dynamics (MD) simulations : Models membrane permeability (logP) and blood-brain barrier penetration using force fields like CHARMM .
  • ADMET profiling : Tools like SwissADME estimate parameters like bioavailability (e.g., TPSA ~70 Ų suggests moderate absorption) .

How are enzyme inhibition mechanisms of this compound validated experimentally?

Advanced Research Question
Kinetic analysis :

  • Lineweaver-Burk plots : Determine inhibition type (competitive vs. non-competitive) by varying substrate concentration .
  • IC₅₀ determination : Dose-response curves using fluorogenic substrates (e.g., 4-nitrophenyl phosphate for phosphatases) .
    Biophysical validation :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) to purified enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.